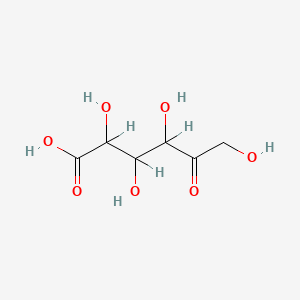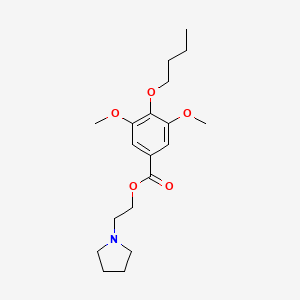
Naphthalene-1-diazonium tetrafluoroborate
Übersicht
Beschreibung
Naphthalene-1-diazonium tetrafluoroborate is an organic compound with the molecular formula C₁₀H₇BF₄N₂. It is a diazonium salt derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds and as a photosensitizer in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-1-diazonium tetrafluoroborate is typically synthesized through the diazotization of naphthylamine in the presence of tetrafluoroboric acid. The reaction involves the following steps:
Diazotization: Naphthylamine is treated with sodium nitrite (NaNO₂) in an acidic medium (usually hydrochloric acid, HCl) to form the diazonium salt.
Precipitation: The diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF₄), resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1-diazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl, or amino groups.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye and pigment industries.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides (e.g., HCl, HBr), hydroxides (e.g., NaOH), and amines (e.g., aniline) are used under acidic or basic conditions.
Coupling Reactions: Phenols and aromatic amines are common coupling partners, typically under mildly acidic conditions.
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used.
Major Products Formed
Substitution Reactions: Halonaphthalenes, hydroxynaphthalenes, and aminonaphthalenes.
Coupling Reactions: Azo compounds such as azo dyes.
Reduction Reactions: Naphthylamines.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1-diazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Photosensitizer: It acts as a photosensitizer in photochemical reactions, facilitating the transfer of energy to other molecules.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures
Wirkmechanismus
The mechanism of action of naphthalene-1-diazonium tetrafluoroborate involves the formation of reactive intermediates, such as free radicals or carbocations, during its chemical reactions. These intermediates can undergo further transformations, leading to the formation of various products. The diazonium group is highly reactive and can participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but derived from benzene instead of naphthalene.
Toluene-4-diazonium tetrafluoroborate: Derived from toluene, with a methyl group attached to the benzene ring.
Aniline-2-diazonium tetrafluoroborate: Derived from aniline, with an amino group attached to the benzene ring.
Uniqueness
Naphthalene-1-diazonium tetrafluoroborate is unique due to its polycyclic aromatic structure, which imparts different electronic properties compared to its monocyclic counterparts. This structural difference can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
IUPAC Name |
naphthalene-1-diazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N2.BF4/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;2-1(3,4)5/h1-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKNNDFYPUVJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C=CC=C2[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067423 | |
| Record name | 1-Naphthalenediazonium, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28912-93-8 | |
| Record name | 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28912-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028912938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenediazonium, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-diazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1617937.png)
![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)








